Cas no 2137809-05-1 (1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester)

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester
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- Inchi: 1S/C7H7N5O2S/c1-2-14-7(13)6-5(9-11-10-6)4-3-8-12-15-4/h3H,2H2,1H3,(H,9,10,11)
- InChI Key: IBRNCTZSHXVKEK-UHFFFAOYSA-N
- SMILES: N1C(C2SN=NC=2)=C(C(OCC)=O)N=N1
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786427-0.25g |
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2137809-05-1 | 95% | 0.25g |
$1577.0 | 2024-05-22 | |
Enamine | EN300-786427-1.0g |
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2137809-05-1 | 95% | 1.0g |
$1714.0 | 2024-05-22 | |
Enamine | EN300-786427-0.05g |
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2137809-05-1 | 95% | 0.05g |
$1440.0 | 2024-05-22 | |
Enamine | EN300-786427-0.1g |
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2137809-05-1 | 95% | 0.1g |
$1508.0 | 2024-05-22 | |
Enamine | EN300-786427-0.5g |
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2137809-05-1 | 95% | 0.5g |
$1646.0 | 2024-05-22 | |
Enamine | EN300-786427-10.0g |
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2137809-05-1 | 95% | 10.0g |
$7373.0 | 2024-05-22 | |
Enamine | EN300-786427-5.0g |
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2137809-05-1 | 95% | 5.0g |
$4972.0 | 2024-05-22 | |
Enamine | EN300-786427-2.5g |
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2137809-05-1 | 95% | 2.5g |
$3362.0 | 2024-05-22 |
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester Related Literature
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Additional information on 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester (CAS No. 2137809-05-1)
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester (CAS No. 2137809-05-1) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound belongs to the class of triazoles and thiadiazoles, which are known for their broad range of biological activities and applications in drug discovery and development.
The molecular structure of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester is characterized by a triazole ring linked to a thiadiazole ring through a carboxylic acid moiety. The presence of these heterocyclic rings imparts unique chemical and biological properties to the molecule. The ethyl ester group further enhances its solubility and reactivity in various solvents and reaction conditions.
Recent studies have highlighted the potential of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of inflammatory diseases such as arthritis and other chronic conditions.
In addition to its anti-inflammatory effects, 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester has shown significant antimicrobial activity against a wide range of bacteria and fungi. This makes it a valuable lead compound for the development of new antibiotics and antifungal agents. The ability to target multiple pathogens is particularly important in light of the growing concern over antibiotic resistance.
The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester has been extensively studied in the literature. One common synthetic route involves the coupling of an appropriate thiadiazole derivative with an ethyl ester-containing triazole precursor. This reaction can be carried out under mild conditions using catalysts such as copper(I) iodide or palladium-based catalysts. The high yield and purity of the final product make this synthetic method highly attractive for large-scale production.
In terms of its biological applications, 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester has been investigated for its potential as a scaffold in drug design. The presence of multiple functional groups allows for easy modification and optimization to enhance its pharmacological properties. For example, substituting the ethyl ester group with other alkyl or aryl groups can significantly alter the compound's solubility and bioavailability.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester. Preliminary results have been promising, with several derivatives showing excellent therapeutic potential without significant side effects. These findings underscore the importance of continued research into this class of compounds.
In conclusion, 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol -5 - yl) -,ethyl ester (CAS No. 2137809 -05 - 0) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development as a potential therapeutic agent.
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